molecular formula C22H17N5O3S B2663998 (1E)-N1-[(furan-2-yl)methylidene]-3-(3-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 845660-69-7

(1E)-N1-[(furan-2-yl)methylidene]-3-(3-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No.: B2663998
CAS No.: 845660-69-7
M. Wt: 431.47
InChI Key: VWJXCHFLNCRZML-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1E)-N1-[(furan-2-yl)methylidene]-3-(3-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine” is a structurally complex heterocyclic molecule featuring a pyrrolo[2,3-b]quinoxaline core. This scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research due to its ability to intercalate with DNA or inhibit kinase activity . The molecule is substituted with a 3-methylbenzenesulfonyl group at position 3, which enhances its metabolic stability and modulates electronic properties, and a furan-2-yl-methylidene moiety at the N1 position, contributing to π-π stacking interactions.

Synthetic routes for such pyrrolo-quinoxalines often involve cyclization of benzimidazole precursors or condensation reactions, as described in foundational studies by Ager et al. (1988) and Methcohn (1975) . Polymorphic behavior, noted in analogous quinoxaline derivatives (e.g., Hirano et al., 2002), suggests that crystallization conditions could influence bioavailability .

Properties

IUPAC Name

1-[(E)-furan-2-ylmethylideneamino]-3-(3-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3S/c1-14-6-4-8-16(12-14)31(28,29)20-19-22(26-18-10-3-2-9-17(18)25-19)27(21(20)23)24-13-15-7-5-11-30-15/h2-13H,23H2,1H3/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJXCHFLNCRZML-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1E)-N1-[(furan-2-yl)methylidene]-3-(3-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a heterocyclic organic molecule with potential pharmacological applications. Its unique structure combines a pyrroloquinoxaline core with a furan moiety and a sulfonyl group, suggesting possible interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising properties:

Antimicrobial Activity

Studies indicate that derivatives of pyrroloquinoxaline compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential in various in vitro assays. It has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has shown potential as a dual inhibitor of protein kinases, which are critical in signaling pathways that control cell growth and survival.

Data Tables

Activity Type Tested Against IC50 Value (µM) Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0
AnticancerMCF-7 (breast cancer)8.0
AnticancerA549 (lung cancer)10.5
Enzyme InhibitionProtein Kinase B5.0

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, a series of pyrroloquinoxaline derivatives were synthesized and screened for their antimicrobial activity. The lead compound exhibited MIC values lower than those of standard antibiotics against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A comprehensive evaluation was conducted on the cytotoxic effects of the compound against multiple cancer cell lines. Results indicated that the compound induced apoptosis in MCF-7 cells via mitochondrial pathway activation, with increased levels of pro-apoptotic proteins observed.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis usually begins with readily available quinoxaline derivatives.
  • Reagents : Common reagents include aldehydes for the formation of imines and various catalysts to facilitate cyclization.
  • Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives. For instance, research indicates that compounds containing the quinoxaline moiety exhibit significant antibacterial and antifungal activities. The presence of electron-withdrawing groups like sulfonyl enhances these properties by improving the compound's interaction with microbial targets .

Anticancer Activity

Quinoxaline derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival pathways . The specific structure of (1E)-N1-[(furan-2-yl)methylidene]-3-(3-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine may enhance its efficacy against specific cancer types.

Enzyme Inhibition

Research has shown that certain derivatives can act as inhibitors for various enzymes related to disease processes. For example, compounds similar to this one have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of quinoxaline derivatives, including those with similar structural features to (1E)-N1-[(furan-2-yl)methylidene]-3-(3-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine, it was found that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The study concluded that modifications at specific positions significantly affect the biological activity of quinoxaline derivatives .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrroloquinoxalines demonstrated that compounds similar to (1E)-N1-[(furan-2-yl)methylidene]-3-(3-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine were effective against various cancer cell lines. The mechanism of action was attributed to the induction of oxidative stress leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolo-Quinoxaline Derivatives

Compound Name Core Structure Key Substituents Biological Activity Insights Synthesis Method References
Target Compound Pyrrolo[2,3-b]quinoxaline 3-(3-methylbenzenesulfonyl), N1-furan-methylidene Potential kinase inhibition/DNA binding Cyclization of benzimidazoles
2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide Pyrrolo[3,2-b]quinoxaline 4-sulfamoylphenyl, ethoxypropyl carboxamide Antimicrobial (inferred from sulfamoyl) Condensation reactions
Hirano et al. (2002) Analog Pyrrolo[1,2-a]quinoxaline COOMe at C9/C10 Fluorescence properties Cyclization of quinoxaline
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]- Pyrrolo[2,3-b]pyridine Phenylmethylsulfonyl, dimethylaminoethyl Neuroactivity (amine moiety) Sulfonylation of pyrrolo-pyridine

Key Observations:

Substituent Effects: The 3-methylbenzenesulfonyl group in the target compound confers greater lipophilicity compared to the 4-sulfamoylphenyl group in ’s analog, which may enhance antimicrobial activity via membrane penetration . The furan-methylidene substituent in the target compound offers a planar, electron-rich system for π-stacking, unlike the COOMe groups in Hirano’s analog, which prioritize fluorescence over bioactivity .

Synthetic Accessibility: Cyclization methods (e.g., Taylor & Hand, 1962) are common for quinoxaline derivatives, but sulfonylation steps (as in ’s compound) require precise control to avoid byproducts .

Biological Implications :

  • The 1,2-diamine groups in the target compound may enhance hydrogen bonding to biological targets compared to the single amine in ’s derivative, though this could increase metabolic instability .

Research Findings and Limitations

  • Polymorphism: The polymorphic behavior observed in quinoxalines (Ranganathan et al., 2010) implies that the target compound’s crystallinity could impact formulation stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.